molecular formula C17H14N2O5 B11502708 6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione

6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B11502708
M. Wt: 326.30 g/mol
InChI Key: NGYYHWDFIZTGMZ-UHFFFAOYSA-N
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Description

6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a nitro group, an oxolan-2-ylmethyl group, and a benzo[de]isoquinoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: The cyclization step involves the formation of the benzo[de]isoquinoline-1,3-dione core through a series of condensation reactions.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form imines, amines, and other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

    Condensation: Aldehydes, ketones, and other carbonyl compounds.

Major Products

    Reduction: 6-Amino-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Imines, amines, and other condensation products.

Scientific Research Applications

6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a chemosensor for detecting specific ions and molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2-(tetrahydro-furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione: Similar structure with a tetrahydrofuran group instead of an oxolan group.

    6-Nitro-2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3-dione: Contains a hydroxypropyl group instead of an oxolan group.

Uniqueness

6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

6-nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H14N2O5/c20-16-12-5-1-4-11-14(19(22)23)7-6-13(15(11)12)17(21)18(16)9-10-3-2-8-24-10/h1,4-7,10H,2-3,8-9H2

InChI Key

NGYYHWDFIZTGMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O

Origin of Product

United States

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